1,1,2-Trichloro-1-fluoroethane
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-chloro-1-fluoroethene, involves intricate chemical processes, where equilibrium geometries and molecular structures are determined using quantum chemical calculations and experimental data from isotopologues. These methodologies may be adapted for synthesizing 1,1,2-Trichloro-1-fluoroethane, ensuring precise molecular structures through advanced techniques like coupled cluster and density functional theory (Gambi et al., 2019).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1,2-difluorotetrachloroethane, reveals the presence of isomeric forms and provides detailed insights into interatomic distances and valency angles, which can be extrapolated to understand the structure of 1,1,2-Trichloro-1-fluoroethane. Techniques like electron diffraction have been pivotal in ascertaining these parameters, offering a glimpse into the structural intricacies of halogenated ethanes (Iwasaki et al., 1957).
Chemical Reactions and Properties
Reactions involving halogenated ethanes, including 1,1,2-Trichloro-1-fluoroethane, often entail halide-promoted fragmentation, leading to the formation of fluorodienes. Such reactions demonstrate the reactivity and potential application of these compounds in synthetic chemistry, offering pathways to novel structures and materials (Schlosser et al., 1984).
Physical Properties Analysis
The physical properties of halogenated ethanes are significantly influenced by their molecular structure. Studies on compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate have shed light on the ability of these molecules to effect electrophilic aromatic substitutions, indicating the intricate balance between molecular structure and physical reactivity (Banks et al., 2003).
Chemical Properties Analysis
The chemical properties of 1,1,2-Trichloro-1-fluoroethane, like its halogenated counterparts, are characterized by their reactivity towards fluorination and dehydrochlorination. Studies on similar molecules provide insights into the mechanisms of chlorine substitution by fluorine, highlighting the role of fluorinating agents in modifying chemical structures and properties (Kolenko et al., 1984).
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
1,1,2-Trichloro-1-fluoroethane has been studied using nuclear magnetic resonance (NMR) spectroscopy to determine the ground-state energies and rates of interconversion of its rotational isomers. This research contributes to our understanding of molecular structures and dynamics in halogenated ethanes, an important class of compounds in chemistry (Weigert et al., 1970).
Electrosynthesis Applications
Research has explored the electrosynthesis of various compounds from 1,1,2-trichloro-1,2,2-trifluoroethane, including trifluoroethene and difluoroethene. This indicates its potential use in synthesizing new chemical compounds using electrochemical methods (Cabot et al., 1997).
Phase Separation in Manufacturing
The compound plays a role in the manufacturing of materials like poly(vinylidene fluoride), where it is used in conjunction with hydrogen fluoride. Understanding the liquid-liquid equilibria of systems involving 1,1-dichloro-1-fluoroethane is crucial for designing efficient phase separators in these manufacturing processes (Kang & Lee, 1995).
Catalytic Reactions
1,1,2-Trichloro-1-fluoroethane undergoes various catalytic reactions, such as disproportionation and isomerization, especially in the presence of hydrogen fluoride. These reactions are significant in the context of industrial chemistry and environmental science (Blanchard et al., 1990).
Spectroscopic Analysis
Its utility extends to spectroscopic analysis as well, where high-resolution infrared absorption cross-sections of related compounds like 1,1-dichloro-1-fluoroethane are important for monitoring atmospheric pollutants and understanding chemical interactions (Harrison, 2019).
properties
IUPAC Name |
1,1,2-trichloro-1-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVMMSGRDBQIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230897 | |
Record name | 1,1,2-Trichloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloro-1-fluoroethane | |
CAS RN |
811-95-0 | |
Record name | 1,1,2-Trichloro-1-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Trichloro-1-fluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2-Trichloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-TRICHLORO-1-FLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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